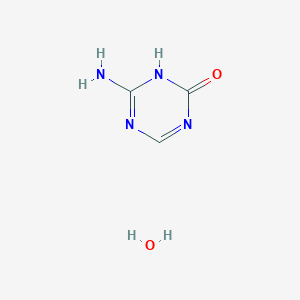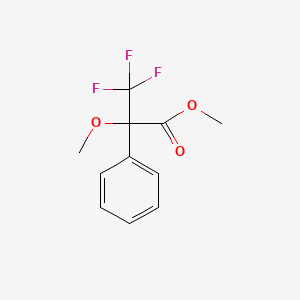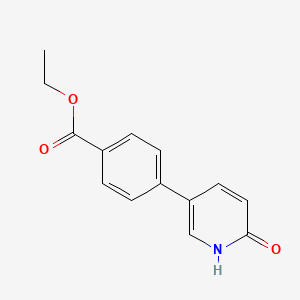
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and an iodine atom attached to the tyrosine backbone. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The aromatic ring of the tyrosine is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Iodination: The brominated tyrosine is then iodinated using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the side chains.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanate derivatives, while oxidation can lead to the formation of quinones or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The presence of bromine and iodine atoms can facilitate the detection and analysis of peptides and proteins.
Medicine: this compound has potential applications in drug development and delivery. Its ability to undergo various chemical modifications makes it a valuable tool for designing novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules and materials. Its unique reactivity and structural properties make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to certain proteins and enzymes. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.
Comparación Con Compuestos Similares
Boc-L-tyrosine: Lacks the bromobenzyl and iodine groups, making it less reactive in certain chemical reactions.
Boc-O-benzyl-L-tyrosine: Contains a benzyl group instead of a bromobenzyl group, resulting in different reactivity and applications.
Boc-O-3-iodobenzyl-L-tyrosine: Similar structure but lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific labeling, detection, and modification of peptides and proteins.
Propiedades
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXZHJJBLLHDW-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrINO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)






